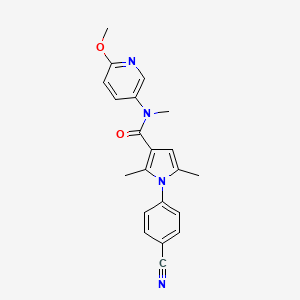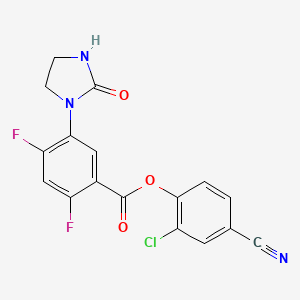![molecular formula C10H12O4S B7682995 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a heterocyclic compound that contains both a dioxolane ring and a thiophene ring, making it an interesting molecule for research purposes.
作用機序
The mechanism of action of 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone is not fully understood, but it is believed to interact with various biological targets in the body, including enzymes and receptors. 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to inhibit the activity of certain enzymes, which may have potential applications in the development of enzyme inhibitors for the treatment of various diseases.
Biochemical and Physiological Effects:
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to have various biochemical and physiological effects in the body, including anti-inflammatory and antioxidant properties. 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may have potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
実験室実験の利点と制限
One advantage of using 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone is its limited solubility in certain solvents, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone, including the development of new synthetic methods for the compound, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a building block for the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone and its potential interactions with biological targets in the body.
合成法
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 2-bromo-3-(1,3-dioxolan-2-yl)thiophene with sodium hydride, followed by the addition of ethyl acetoacetate. The resulting compound is then subjected to various purification techniques to obtain pure 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone.
科学的研究の応用
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to have potential applications in various scientific fields, including organic electronics, optoelectronics, and material science. In organic electronics, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a building block for the development of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. In optoelectronics, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a sensitizer in dye-sensitized solar cells, which have the potential to provide a low-cost alternative to traditional silicon-based solar cells. In material science, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a monomer for the synthesis of polymeric materials with unique properties.
特性
IUPAC Name |
1-[3-(1,3-dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(11)10-8(2-5-15-10)14-6-9-12-3-4-13-9/h2,5,9H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEYTKQDTWGNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)OCC2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)

![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)

![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)
